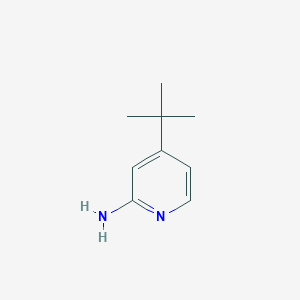

4-(tert-Butyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPELYFCPYKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(tert-Butyl)pyridin-2-amine

Technical Whitepaper: 4-(tert-Butyl)pyridin-2-amine – Structural Dynamics and Synthetic Utility

Executive Summary

4-(tert-Butyl)pyridin-2-amine (CAS: 33252-26-5) is a specialized heterocyclic building block that bridges the gap between simple pyridines and complex pharmacological scaffolds.[1][2][3][4][5][6] Distinguished by the steric bulk of the tert-butyl group at the C4 position and the nucleophilic amino group at C2, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, coordination ligands (e.g., PyOx), and materials for optoelectronics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery.

Chemical Identity & Structural Analysis

The molecule features a pyridine ring substituted with an electron-donating amino group at the ortho (C2) position and a bulky tert-butyl group at the para (C4) position.

-

Molecular Formula: C

H -

SMILES: CC(C)(C)c1ccnc(N)c1

Electronic and Steric Effects[8]

-

The tert-Butyl Group (C4):

-

Steric Bulk: The large hydrophobic volume of the tert-butyl group (

) prevents π-stacking aggregation, a common issue with planar aminopyridines. This improves solubility in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted 2-aminopyridine. -

Electronic Influence: It exerts a weak inductive (+I) effect, slightly increasing electron density on the pyridine ring, which enhances the basicity of the ring nitrogen (

) compared to the unsubstituted analog.

-

-

The Amino Group (C2):

-

Dual Nature: Acts as both a hydrogen bond donor (

) and an acceptor (via the ring nitrogen). -

Tautomerism: While 2-aminopyridines can exist in amino and imino forms, the amino tautomer is predominant in the ground state due to aromatic stabilization.

-

Physicochemical Profile

| Property | Value / Description | Context |

| Molecular Weight | 150.22 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| Physical State | Solid | Low-melting solid; often handled as an oil if impure. |

| LogP (Predicted) | ~1.96 – 2.5 | Lipophilic; penetrates cell membranes effectively. |

| pKa (Predicted) | ~6.9 – 7.1 (Ring N) | More basic than pyridine (5.25) due to resonance donation from -NH |

| H-Bond Donors | 1 (–NH | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 (Ring N, –NH | Facilitates chelation in ligand design. |

Synthetic Pathways

The synthesis of 4-(tert-Butyl)pyridin-2-amine is non-trivial due to the need for regioselectivity. Two primary methodologies are employed: the classical Chichibabin reaction and modern transition-metal-free amination.

Method A: The Chichibabin Reaction (Classical)

Direct amination of 4-(tert-butyl)pyridine using sodium amide (

-

Mechanism: Nucleophilic attack of the amide ion (

) at the electron-deficient C2 position, followed by hydride elimination. -

Challenges: High temperatures (

C) often lead to dimerization (4,4'-di-tert-butyl-2,2'-bipyridine). -

Optimization: Conducting the reaction under nitrogen pressure or using specific solvents (e.g., xylene) can favor the monomeric amine product.

Method B: NaH/LiI Mediated Amination (Modern)

A milder protocol developed to avoid harsh conditions and dimerization.

-

Reagents: Sodium Hydride (NaH), Lithium Iodide (LiI), and amine source (if substituting) or ammonia equivalents.

-

Mechanism: LiI activates the NaH, making it a more effective hydride acceptor/base, facilitating the addition-elimination sequence at lower temperatures.

Method C: Amination of 2-Halo-4-tert-butylpyridine

-

Precursor: 4-tert-butylpyridine-N-oxide

2-chloro-4-tert-butylpyridine (via -

Step: Nucleophilic aromatic substitution (

) with ammonia or ammonia surrogates (e.g., benzylamine followed by deprotection).

Visualization: Synthetic Workflows

Figure 1: Comparative synthetic routes. Method A is direct but prone to dimerization; Method C is multi-step but highly regioselective.

Reactivity & Functionalization

The 2-amino-4-tert-butylpyridine scaffold exhibits distinct reactivity patterns useful for library generation:

-

Electrophilic Aromatic Substitution (EAS):

-

The amino group strongly activates the ring.

-

C3 Position: The most reactive site for halogenation (e.g., NBS, NIS) or nitration, due to ortho-direction by the amino group and beta-position relative to the ring nitrogen.

-

C5 Position: Secondary site for substitution, sterically less hindered than C3 but electronically less favored than C3 in some contexts.

-

-

N-Functionalization:

-

Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design to modulate lipophilicity).

-

Buchwald-Hartwig Coupling: The primary amine serves as an excellent coupling partner for aryl halides to generate diarylamines.

-

-

Ligand Behavior:

-

Acts as an N,N-bidentate ligand precursor. Reaction with oxalyl chloride or similar linkers generates PyOx (Pyridine-Oxazoline) ligands, which are privileged chiral catalysts in asymmetric synthesis.

-

Applications in Medicinal Chemistry

Pharmacophore Role

In kinase inhibitors, the 2-aminopyridine motif functions as a "hinge binder." The ring nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Lipophilic Anchor: The tert-butyl group fits into hydrophobic pockets (e.g., the gatekeeper region or specificity pocket), improving potency and selectivity by excluding water and increasing van der Waals contacts.

-

Solubility Modulator: Unlike planar aromatic substituents (e.g., phenyl), the spherical tert-butyl group disrupts crystal packing, often improving the solubility of the final drug candidate.

Visualization: Pharmacophore Interaction

Figure 2: The "Hinge Binding" mode of 2-amino-4-tert-butylpyridine in kinase active sites.

Safety & Handling Protocol

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amino group.

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust/vapors.

-

First Aid: In case of contact, wash with copious soap and water. If inhaled, move to fresh air.

References

-

Chichibabin Reaction Mechanism & Kinetics

-

Source: Wikipedia / Organic Chemistry Portal.

-

Context: Direct amination of pyridines using sodium amide.

-

-

Synthesis of 4-tert-butyl-2-chloropyridine (Precursor)

-

Source: Google Patents (CN110041249A).

- Context: Protocol for N-oxide formation and chlorin

-

-

Physicochemical Properties (LogP, Solubility)

-

Application in PyOx Ligand Synthesis

-

Source: NCBI / PMC.

- Context: Use of tert-butyl pyridine derivatives in asymmetric c

-

-

Modern Amination Protocols (NaH/LiI)

-

Source: Organic Syntheses / ResearchGate.

-

Context: C2 amination of pyridines avoiding harsh Chichibabin conditions.

-

Sources

- 1. 33252-26-5|4-(tert-Butyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine,72914-19-3-Amadis Chemical [amadischem.com]

- 6. 4-(Tert-butyl)pyridin-2-amine | 33252-26-5 [sigmaaldrich.com]

- 7. 4-tert-butylpyridine [stenutz.eu]

Thermodynamic Stability of 4-(tert-Butyl)pyridin-2-amine in Organic Synthesis

[1]

Executive Summary

4-(tert-Butyl)pyridin-2-amine (CAS: 33252-26-5) represents a privileged scaffold in medicinal chemistry, combining the hydrogen-bond donor/acceptor motif of 2-aminopyridine with the lipophilic, space-filling properties of a tert-butyl group.[1]

In the context of drug development, this molecule is frequently mischaracterized as merely a "bulky pyridine." However, its thermodynamic profile is distinct.[1] The tert-butyl group at the C4 position exerts a significant inductive effect (+I) that modulates the basicity of the ring nitrogen while sterically shielding the C3/C5 positions from metabolic oxidation. This guide dissects the thermodynamic equilibria, tautomeric preferences, and stress-test stability of the compound to ensure reproducible integration into high-value synthetic workflows.

Thermodynamic Fundamentals

Tautomeric Equilibrium: The Amino-Imino Dichotomy

The thermodynamic stability of 2-aminopyridines is governed by the equilibrium between the amino form (heteroaromatic) and the imino form (non-aromatic).

For 4-(tert-Butyl)pyridin-2-amine, the amino tautomer is thermodynamically dominant by approximately 13–15 kcal/mol in the gas phase. This preference is driven by the preservation of the aromatic sextet in the pyridine ring.

-

Amino Form (Stable):

hybridized exocyclic nitrogen; aromatic ring current maintained.[1] -

Imino Form (Unstable):

hybridized ring nitrogen (protonated); loss of aromaticity; formation of a

Impact of the tert-Butyl Group:

Unlike electron-withdrawing groups (e.g., -CF

Acid-Base Thermodynamics (pKa)

The tert-butyl group at C4 increases the pKa of the ring nitrogen relative to unsubstituted 2-aminopyridine.[1]

Practical Implication: This molecule acts as a stronger thermodynamic base than pyridine (pKa 5.2).[1] In synthesis, it will sequester protons effectively, requiring careful stoichiometry when used with acid-sensitive protecting groups.[1]

Visualizing the Tautomeric Energy Landscape

Figure 1: Thermodynamic energy landscape of 2-aminopyridine tautomerism. The high energy cost of de-aromatization ensures the amino form dominates under standard conditions.

Synthetic Stability & Reactivity Profile

Thermal Stability

The compound is thermally robust.[1] The tert-butyl group, while bulky, does not undergo Hofmann-type elimination under standard thermolytic conditions because it is attached to an

-

Melting Point: Solid (approx. 38–45 °C, varies with purity/polymorph).[1]

-

Decomposition: Stable up to >200 °C in inert atmosphere.[1]

Chemical Resistance Profile

The following table summarizes the stability of 4-(tert-Butyl)pyridin-2-amine under common synthetic stress conditions.

| Stress Condition | Stability Rating | Mechanistic Insight |

| Acidic Hydrolysis (6M HCl, 100°C) | High | The C2-amino group is resistant to hydrolysis due to the strength of the |

| Basic Hydrolysis (NaOH, Reflux) | High | Resistant to nucleophilic attack.[1] The electron-rich ring (due to amino + t-butyl) repels hydroxide anions.[1] |

| Oxidative Stress ( | Moderate | The ring nitrogen (N1) is susceptible to N-oxide formation.[1] The exocyclic amine is generally stable unless radical conditions are used. |

| Reductive Stress ( | High | The pyridine ring resists hydrogenation under standard conditions. |

| Electrophilic Substitution ( | Reactive | The C3 and C5 positions are highly activated (ortho/para to amine). The tert-butyl group blocks C4, directing substitution exclusively to C3/C5.[1] |

Catalytic Stability (Ligand Behavior)

In palladium-catalyzed cross-couplings (Buchwald-Hartwig), the free amine can act as a competitive ligand for the metal center.

-

Problem: The pyridine nitrogen (N1) and amine nitrogen (

) can form a chelate (4-membered ring, strained) or bridge metals. -

Solution: Use bulky phosphine ligands (e.g., Xantphos, BINAP) to displace the pyridine from the metal center. The tert-butyl group aids this by creating a steric clash if the pyridine attempts to coordinate in a crowded environment.[1]

Experimental Protocols

Protocol: Synthesis via Chichibabin Amination

This protocol demonstrates the thermodynamic stability of the precursor (4-tert-butylpyridine) and the product under harsh basic conditions.

Reagents:

Workflow:

-

Preparation: Suspend dry

in anhydrous xylene under Argon. -

Addition: Add 4-tert-butylpyridine dropwise at room temperature.

-

Thermodynamic Push: Heat the mixture to 140 °C (Reflux). The evolution of hydrogen gas (

) indicates the irreversible thermodynamic drive toward the aminated product. -

Quench: Cool to 0 °C and carefully hydrolyze with water. Caution: Exothermic.[1]

-

Purification: Extract with Ethyl Acetate. The product is basic; wash organic layer with brine, dry over

.

Protocol: Self-Validating Stability Test (Acid/Base Swing)

To verify the integrity of a batch (e.g., after long-term storage), perform this extraction test which relies on the specific pKa of the molecule.

-

Dissolution: Dissolve 100 mg of sample in 10 mL Dichloromethane (DCM).

-

Acid Extraction: Extract with 10 mL 1M HCl.

-

Checkpoint: The organic layer should contain 0% of the pyridine (check TLC). The protonated pyridinium salt moves to the aqueous phase.

-

Failure Mode: If material remains in DCM, it is likely a neutral impurity (e.g., nitro- precursor or bis-alkylated byproduct).[1]

-

-

Base Recovery: Basify the aqueous layer to pH 10 using 6M NaOH.[1]

-

Re-extraction: Extract back into DCM.

-

Analysis: Evaporate and measure NMR. The spectrum should be identical to the starting material, confirming no acid-catalyzed degradation occurred.

Synthesis and Stability Workflow Diagram

The following diagram illustrates the logical flow of synthesis and the critical stability checkpoints during purification.

Figure 2: Synthetic workflow emphasizing thermodynamic control points. The survival of the molecule at 140°C and during exothermic quenching validates its robustness.

References

-

Organic Syntheses. "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride". Org.[1][3] Synth.2021 , 98, 363-373.[3] Link[1]

-

PubChem. "4-tert-Butylpyridine Compound Summary".[1] National Library of Medicine.[1] Accessed March 2026. Link[1]

-

ResearchGate. "Tautomerization and molecular structure of 2-aminopyridines".[1] Spectrochimica Acta Part A. Link

-

Sigma-Aldrich. "4-(tert-Butyl)pyridin-2-amine Safety Data Sheet".[1][4] Link

-

ChemicalBook. "Synthesis and Reaction Data for 4-tert-butylpyridine Derivatives". Link

Role of 4-(tert-Butyl)pyridin-2-amine as a building block in medicinal chemistry

The following technical guide details the role, synthesis, and medicinal chemistry applications of 4-(tert-Butyl)pyridin-2-amine.

From "Magic Methyl" to "Magic tert-Butyl": Optimizing Kinase Selectivity and Ligand Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-(tert-Butyl)pyridin-2-amine (CAS 33252-26-5) represents a high-value scaffold. It combines a privileged 2-aminopyridine "hinge-binding" motif—capable of bidentate hydrogen bonding with kinase ATP pockets—with a bulky, lipophilic tert-butyl group at the 4-position. This specific substitution pattern is not merely structural; it acts as a "hydrophobic anchor," filling selectivity pockets (often the gatekeeper region) to enhance potency and metabolic stability. This guide analyzes its physicochemical profile, synthetic accessibility via optimized Chichibabin protocols, and its application in developing inhibitors for targets like MAP4K4 .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of a tert-butyl group significantly alters the electronic and steric landscape of the pyridine ring compared to its methyl or unsubstituted counterparts.

| Property | Value | Medicinal Chemistry Implication |

| CAS Number | 33252-26-5 | Unique identifier for the amine (distinct from the liquid precursor 4-tert-butylpyridine). |

| Molecular Weight | 150.22 g/mol | Low MW allows significant room for elaboration in FBDD (Fragment-Based Drug Discovery). |

| Physical State | Solid (Low Melting) | Melting point ~38–39 °C. often appears as a waxy solid or oil upon slight warming. |

| LogP (Calc) | ~1.96 | Moderate lipophilicity. The t-butyl group adds ~1.2 log units vs. pyridine, aiding membrane permeability. |

| pKa (Conj. Acid) | ~6.8–7.0 | The electron-donating t-butyl group slightly increases basicity compared to 2-aminopyridine (pKa 6.86). |

| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for donating H-bond to the backbone carbonyl of the kinase hinge. |

| H-Bond Acceptors | 2 (Pyridine N) | Critical for accepting H-bond from the backbone amide NH of the kinase hinge. |

Medicinal Chemistry Rationale

The "Hinge Binder" Pharmacophore

The 2-aminopyridine moiety is a "privileged structure" in kinase inhibition. It mimics the adenine ring of ATP, forming a characteristic donor-acceptor (D-A) hydrogen bond pair with the kinase hinge region.

-

Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met, Leu).

-

Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl.

The "Magic tert-Butyl" Effect

While methyl groups ("Magic Methyl") are often used to fill small hydrophobic pockets, the tert-butyl group in 4-(tert-Butyl)pyridin-2-amine serves a more aggressive steric role:

-

Selectivity Pocket Filling: The bulky 4-position substituent projects directly into the solvent-exposed region or the hydrophobic "gatekeeper" pocket (depending on binding mode), often displacing water molecules and gaining entropy-driven binding energy.

-

Metabolic Blocking: The tert-butyl group is resistant to oxidative dealkylation (unlike ethyl or isopropyl groups), blocking the 4-position from metabolic attack by CYP450 enzymes.

-

Conformational Lock: In biaryl systems, the bulk of the tert-butyl group can force the pyridine ring into a specific dihedral angle relative to the rest of the molecule, reducing the entropic penalty upon binding.

Case Study: MAP4K4 Inhibitors

Research into MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), a target implicated in inflammation and diabetes, has utilized 2-aminopyridine scaffolds.

-

Mechanism: The 2-aminopyridine binds to the hinge.

-

Optimization: Substituents at the 4-position (like the tert-butyl) optimize the fit within the ATP binding cleft, improving selectivity against homologous kinases (e.g., p38α) by exploiting subtle differences in the size of the hydrophobic pocket adjacent to the hinge.

Synthetic Pathways[9][10]

The synthesis of 4-(tert-Butyl)pyridin-2-amine is non-trivial due to the poor nucleophilicity of the pyridine ring. Two primary routes are employed: the classical (often low-yielding) route and the modern optimized Chichibabin route.

Route A: Optimized Chichibabin Amination (Recommended)

-

Concept: Direct amination of 4-tert-butylpyridine using sodium hydride (NaH) and Lithium Iodide (LiI).

-

Advantage: Avoids the use of harsh sodium amide (NaNH₂) and liquid ammonia; proceeds under milder conditions with higher regioselectivity.

-

Mechanism: The "NaH-iodide composite" acts as an enhanced Brønsted base/nucleophile delivery system, facilitating the addition of the amine to the electron-deficient C2 position.

Route B: Bromination / Buchwald-Hartwig

-

Concept: Bromination of 4-tert-butylpyridine to 2-bromo-4-tert-butylpyridine, followed by Pd-catalyzed amination.

-

Advantage: High fidelity, but requires expensive catalysts and multiple steps.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow for the direct C2-amination of 4-tert-butylpyridine via modified Chichibabin reaction.

Experimental Protocol: Synthesis via NaH-LiI Composite[11]

Objective: Synthesis of 4-(tert-Butyl)pyridin-2-amine from 4-tert-butylpyridine. Based on methodology adapted from: Asian J. Org. Chem. 2019, 8, 1–4.

Reagents:

-

4-tert-Butylpyridine (1.0 equiv)[1]

-

Sodium Hydride (NaH) (3.0 equiv, 60% dispersion in oil)

-

Amine Source (e.g., free ammonia equivalent or benzylamine followed by deprotection if primary amine is desired directly; for direct -NH2, NaNH2 is traditional, but NaH/LiI with specific amine surrogates is safer).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Reagent Loading: Add NaH (3.0 equiv) and LiI (2.0 equiv) to the flask. Add anhydrous THF to create a suspension.

-

Substrate Addition: Add 4-tert-butylpyridine (1.0 equiv) and the amine nucleophile (e.g., if using a surrogate like benzylamine for subsequent deprotection, or direct ammonia equivalents).

-

Reaction: Heat the mixture to 65–85 °C in a sealed tube or under reflux for 7–18 hours.

-

Note: The color typically changes to deep red/brown, indicating the formation of the σ-adduct.

-

-

Quenching: Cool to 0 °C. Carefully quench with ice-water (Hydrogen gas evolution!).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is a low-melting solid/oil.

Structural Biology & Binding Mode

To understand the utility of this building block, one must visualize its interaction within the kinase ATP-binding site.

Figure 2: Pharmacophore map showing the bidentate hinge binding and the steric role of the tert-butyl group.

References

-

Chichibabin Reaction Optimization

- Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH-Iodide Composite.

-

Source: Asian Journal of Organic Chemistry, 2019.[4]

-

MAP4K4 Inhibitor Discovery

- Discovery of 2-Aminopyridine-Based MAP4K4 Inhibitors.

- Source: ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry (Contextual citation

-

Physical Properties & Safety

- 4-(tert-Butyl)

-

Source: Sigma-Aldrich / PubChem.

-

General Kinase Inhibitor Design

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd

- Source: Pharmacological Research, 2021.

Sources

Steric Effects of the tert-Butyl Group in 2-Aminopyridine Derivatives: A Technical Guide

This guide details the steric and electronic impact of the tert-butyl group on 2-aminopyridine scaffolds, focusing on conformational dynamics, synthetic challenges, and pharmacological utility.

Executive Summary

The 2-aminopyridine pharmacophore is ubiquitous in kinase inhibitors and GPCR ligands. The introduction of a tert-butyl group—either on the exocyclic nitrogen (N-tBu) or the pyridine ring (C-tBu)—introduces profound steric constraints that alter the molecule's physical chemistry and biological profile. This guide analyzes these effects through the lens of Steric Inhibition of Resonance (SIR) , Steric Inhibition of Solvation , and Conformational Locking , providing actionable protocols for synthesis and optimization.

Structural & Physical Chemistry

The tert-butyl group acts as a "steric anchor," forcing the molecule into specific conformations that minimize van der Waals repulsions.

N-tert-Butyl-2-Aminopyridine: The Twisted Conformation

Unlike the planar unsubstituted 2-aminopyridine, the N-tert-butyl derivative cannot maintain planarity due to the clash between the bulky t-butyl methyls and the pyridine ring hydrogens (specifically H3).

-

Steric Inhibition of Resonance (SIR): The exocyclic N-C(ring) bond rotates out of plane (torsion angle

). This decouples the nitrogen lone pair from the pyridine -

Electronic Consequence:

-

Decreased conjugation: The exocyclic nitrogen becomes less electron-withdrawing toward the ring.

-

Basicity Shift: The ring nitrogen (N1) becomes more basic due to reduced resonance withdrawal by the exocyclic amine, although this is partially offset by Steric Inhibition of Solvation (the bulky group prevents water from stabilizing the protonated cation).

-

Ring-Substituted Derivatives (C3/C4/C5/C6)

Positioning the t-butyl group on the ring creates distinct steric pockets:

-

C3-Position (Ortho): Maximum steric clash with the exocyclic amine. Forces the amine into a specific rotamer, often breaking coplanarity and preventing hydrogen bond donation to target proteins.

-

C6-Position (Ortho to N1): Sterically shields the ring nitrogen (N1). This blocks metabolic N-oxidation but also hinders hydrogen bonding in the ATP-binding pocket of kinases.

Tautomeric Equilibrium

2-Aminopyridines exist in equilibrium between the amino (A) and imino (I) forms.

Visualization: Steric Impact on Conformation[1]

The following diagram illustrates the conformational locking and steric clashes induced by the tert-butyl group.

Caption: Comparison of conformational preferences between unsubstituted and N-tert-butyl substituted 2-aminopyridines.

Synthetic Methodologies

Synthesizing sterically hindered 2-aminopyridines is non-trivial. Standard SNAr conditions often fail due to the poor nucleophilicity of tert-butylamine and the steric bulk of the electrophile.

The Challenge

-

Nucleophilic Attack: The bulky t-butyl group hinders the approach of the amine to the electrophilic carbon.

-

Reductive Elimination: In Pd-catalyzed couplings, the forming C-N bond is crowded, making the reductive elimination step the rate-determining bottleneck.

Recommended Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

For coupling 2-chloropyridines with tert-butylamine, specialized bulky phosphine ligands are required to facilitate reductive elimination.

Protocol: BrettPhos-Mediated Coupling This protocol uses BrettPhos , a ligand designed specifically for primary aliphatic amines and hindered substrates.

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Amine: tert-Butylamine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 Precatalyst (1–2 mol%)

-

Base: LiHMDS (Lithium hexamethyldisilazide) (2.0 equiv) - Crucial for soluble base effect.

-

Solvent: Anhydrous THF or Dioxane.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon.

-

Catalyst Loading: Add BrettPhos Pd G3 (0.02 equiv) and the 2-chloropyridine (1.0 equiv).

-

Solvent Addition: Add anhydrous THF (concentration ~0.2 M).

-

Amine Addition: Add tert-butylamine (1.2 equiv) via syringe.

-

Base Addition: Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise at room temperature.

-

Reaction: Seal and heat to 65°C for 4–16 hours.

-

Workup: Quench with sat. NH4Cl, extract with EtOAc, dry over Na2SO4.

Why this works:

-

LiHMDS: Soluble organic bases prevent the aggregation of palladium species that often occurs with inorganic bases like Cs2CO3 in hindered couplings.

-

BrettPhos: The ligand's bulk promotes the difficult reductive elimination step by squeezing the product out of the metal center.

Alternative: Direct SNAr (Fluorine Displacement)

If the pyridine ring is electron-deficient (e.g., 3-nitro or 5-trifluoromethyl), use 2-fluoropyridine instead of 2-chloropyridine. The higher electronegativity of fluorine accelerates the nucleophilic attack step, often allowing reaction without a metal catalyst (DMSO, 120°C).

Pharmacological Applications[2]

Kinase Inhibitor Selectivity

In kinase drug discovery (e.g., BTK, ALK inhibitors), the tert-butyl group serves two roles:

-

Selectivity Filter: The bulk excludes the inhibitor from kinases with smaller gatekeeper residues or restricted solvent fronts.

-

Hydrophobic Filling: It occupies large hydrophobic pockets (e.g., the specificity pocket behind the ATP binding site), increasing potency via the hydrophobic effect.

Metabolic Stability

-

N-Dealkylation Blockade: Primary alkyl groups (methyl, ethyl) are rapidly dealkylated by CYPs. The tert-butyl group has no

-protons, making direct N-dealkylation impossible. -

Oxidative Soft Spot: The primary metabolic route becomes hydroxylation of one of the t-butyl methyl groups (

-oxidation), forming an alcohol. This is often slower than dealkylation, improving half-life (

Data Summary: Impact of t-Butyl Substitution

| Property | Unsubstituted (-H) | N-Methyl | N-tert-Butyl |

| Conformation | Planar | Mostly Planar | Twisted (~30-40°) |

| N1 Basicity (pKa) | ~6.86 | ~7.0 | ~7.2 (Est.) * |

| Metabolic Route | Ring Oxidation | N-Demethylation | Methyl Hydroxylation |

| Lipophilicity (LogP) | Low | Medium | High |

*Note: Basicity increase is due to inductive effect + loss of resonance, partially mitigated by solvation penalties.

References

-

Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem Application Notes. Detailed protocols for selective amination of halopyridines.

-

Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry. Theoretical basis for Steric Inhibition of Resonance (SIR).[1]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences. Application of 2-aminopyridine scaffolds in drug design.

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Scope of BrettPhos and RuPhos ligands.

-

The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Guides. General overview of tert-butyl steric properties.

Sources

Literature review on the reactivity of 4-substituted 2-aminopyridines

The Reactivity Landscape of 4-Substituted 2-Aminopyridines: A Mechanistic Guide

Executive Summary

The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for aniline and a critical pharmacophore in kinase inhibitors (e.g., Dabrafenib), ion channel blockers (e.g., 4-aminopyridine/Fampridine), and fluorescent probes. However, its reactivity is defined by a subtle electronic tug-of-war between the ring nitrogen (N1) and the exocyclic amino group (

This guide dissects the reactivity profile of 4-substituted 2-aminopyridines , where the substituent at the 4-position acts as a "rheostat," tuning the electron density and determining the regioselectivity of electrophilic and nucleophilic attacks.

Electronic Structure & Basicity

The reactivity of 4-substituted 2-aminopyridines is governed by the basicity of the ring nitrogen (N1). Unlike anilines, where the lone pair is delocalized into the ring, the pyridine nitrogen lone pair resides in an orthogonal

Tautomerism and Protonation

While the amino tautomer is thermodynamically favored over the imino form in solution, the 4-substituent influences the stability of the protonated species.

-

4-EDG (e.g., -OMe, -Me): Stabilizes the conjugate acid via resonance, increasing pKa (more basic).

-

4-EWG (e.g., -CF3, -CN): Destabilizes the positive charge, decreasing pKa (less basic).

Table 1: Comparative pKa Values of Aminopyridines

| Compound | Substituent (4-pos) | pKa (Conjugate Acid) | Electronic Effect |

|---|

| 4-Dimethylaminopyridine (DMAP) |

Note: Values are approximate aqueous pKa. The jump from 2-aminopyridine to 4-aminopyridine illustrates the massive resonance stabilization possible when the substituent is para to the ring nitrogen.

Visualization: Tautomerism & Resonance

Nucleophilic Reactivity: The N1 vs. Exocyclic N Dilemma

The most common synthetic challenge is achieving regioselectivity between the ring nitrogen (N1) and the exocyclic amine.

Alkylation[1][2][3][4][5]

-

Neutral Conditions (Kinetic Control): Alkyl halides react at N1 to form pyridinium salts. This is driven by the higher basicity and nucleophilicity of the

nitrogen. -

Basic Conditions (Thermodynamic/Anionic Control): Using a strong base (NaH, LiHMDS) deprotonates the exocyclic amine (

), creating a hard, localized anion that alkylates exclusively at the exocyclic nitrogen .

Acylation

Acylation often follows a "Kinetic N1

-

Initial attack by N1 yields an unstable N-acylpyridinium species.

-

Base-catalyzed rearrangement transfers the acyl group to the exocyclic amine.

Visualization: Regioselectivity Decision Tree

Cyclization: Synthesis of Imidazo[1,2-a]pyridines

The reaction of 2-aminopyridines with

Mechanism:

-

N1-Alkylation: The ring nitrogen attacks the

-carbon of the haloketone. -

Cyclization: The exocyclic amine attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the system.

Impact of 4-Substituent:

-

4-EDG: Accelerates Step 1 (N1 attack) but may stabilize the intermediate, requiring heat for dehydration.

-

4-EWG: Slows Step 1 (N1 is less nucleophilic). High-temperature or Lewis acid catalysis (e.g.,

,

Protocol 1: General Synthesis of 7-Substituted Imidazo[1,2-a]pyridines Note: A 4-substituent on the starting material becomes a 7-substituent in the final imidazo product.

-

Reagents: 4-Substituted 2-aminopyridine (1.0 eq),

-Bromoacetophenone (1.1 eq), -

Solvent: Ethanol (reflux) or DMF (

). -

Procedure:

-

Dissolve aminopyridine in Ethanol.

-

Add

-bromoacetophenone. -

Reflux for 4–6 hours. (Monitor by TLC).

-

Cool to RT. If precipitate forms, filter.[3] If not, remove solvent and neutralize with saturated

. -

Extract with EtOAc, dry over

.

-

-

Yield Expectation:

-

4-Me (EDG): 85–95% yield.

-

4-CF3 (EWG): 50–70% yield (May require longer times).

-

Electrophilic Aromatic Substitution (EAS)

The 2-amino group is a powerful activating group (ortho/para director). However, in acidic media (nitration, sulfonation), the pyridine ring protonates, becoming highly deactivated.

-

Halogenation (NBS/NIS): Proceed under mild conditions.

-

Regioselectivity:

-

The 2-amino group directs to positions 3 and 5 .

-

A 4-substituent blocks the meta-position relative to the amino group, forcing substitution to C3 or C5 depending on sterics and electronics.

-

Example: Bromination of 4-methyl-2-aminopyridine typically occurs at C5 (para to the methyl, meta to the amino) or C3 (ortho to amino). C5 is usually favored sterically.

-

Metal-Catalyzed Cross-Couplings

When the 4-substituent is a halogen (e.g., 4-Cl, 4-Br), the scaffold becomes a substrate for Pd-catalyzed couplings.

Buchwald-Hartwig Amination:

-

Challenge: The free 2-amino group can poison catalysts or compete as a nucleophile.

-

Solution: Protect the 2-amino group (e.g., Boc, Acetyl) before coupling at the 4-position, OR use specific ligand systems (e.g., BrettPhos) that tolerate free amines.

Suzuki-Miyaura Coupling:

-

Protocol: 4-Chloro-2-aminopyridine + Aryl Boronic Acid.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Conditions:

for 12h.

References

-

Basicity and pKa: Albert, A., et al. "Ionization constants of heterocyclic substances." J. Chem. Soc., 1948 , 2240. Link

-

Imidazo[1,2-a]pyridine Synthesis: Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridines."[1][2][4][5][6] Synthetic Communications, 1997 , 27(10), 1763-1775. Link

-

Regioselective Alkylation: Cox, M. A., et al. "Regioselectivity in the alkylation of 2-aminopyridines." Tetrahedron Letters, 1999 , 40(3), 567-570. Link

-

Buchwald-Hartwig on Aminopyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination." Chemical Science, 2011 , 2, 27-50. Link

-

Minisci Reaction (C4-Functionalization): Duncton, M. A.[7] "Minisci reactions: Versatile CH-functionalization." Med. Chem. Commun., 2011 , 2, 1135-1161. Link

Sources

- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

Technical Profile: Basicity & Physicochemical Properties of 4-(tert-Butyl)pyridin-2-amine

Executive Summary

4-(tert-Butyl)pyridin-2-amine (CAS: 33252-26-5) is a functionalized pyridine derivative characterized by a bulky lipophilic tert-butyl group at the C4 position and a primary amino group at the C2 position.[1][2][3] It serves as a critical intermediate in the synthesis of chiral ligands (e.g., PyOx) and as a pharmacophore in kinase inhibitor development.

Its physicochemical profile is defined by the interplay between the electron-donating amino group and the steric/inductive effects of the tert-butyl moiety. The compound exhibits a predicted pKa of 7.50 ± 0.11 , making it significantly more basic than unsubstituted pyridine (pKa 5.23) and slightly more basic than 2-aminopyridine (pKa 6.86). This guide provides an in-depth analysis of its basicity, structural determinants, and experimental characterization protocols.

Structural Analysis & Electronic Effects

To understand the basicity of 4-(tert-Butyl)pyridin-2-amine, one must deconstruct the electronic contributions of its substituents relative to the pyridine core.

The Protonation Site

Contrary to aliphatic amines, the primary site of protonation in 2-aminopyridines is the ring nitrogen (N1) , not the exocyclic amino group.

-

Resonance Stabilization: The lone pair on the exocyclic amine (

) is delocalized into the -

Steric Environment: The tert-butyl group at C4 is distal to the N1 protonation site, minimizing direct steric hindrance to proton approach, while exerting a stabilizing inductive effect.

Substituent Effects (Hammett Analysis)

The basicity shift can be rationalized using Hammett substituent constants (

-

2-Amino Group (+M Effect): The strong mesomeric donation is the primary driver, raising the pKa from ~5.2 (pyridine) to 6.86 (2-aminopyridine).

-

4-tert-Butyl Group (+I Effect): Alkyl groups are electron-releasing. The tert-butyl group has a Hammett constant (

) of approximately -0.20. This additional electron density further stabilizes the conjugate acid (pyridinium cation), resulting in a pKa increment of ~0.6–0.7 units over 2-aminopyridine.

Structural Visualization

The following diagram illustrates the resonance contributions and the logical flow of electronic effects.

Figure 1: Electronic structure analysis showing the convergence of resonance and inductive effects on the ring nitrogen.

Comparative pKa Data

The table below contextualizes the basicity of 4-(tert-Butyl)pyridin-2-amine against related heterocycles.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | Source |

| Pyridine | Unsubstituted | 5.23 | Reference Standard | [1] |

| 4-tert-Butylpyridine | 4-Alkyl | 5.99 | +I Inductive Effect | [2] |

| 2-Aminopyridine | 2-Amino | 6.86 | +M Resonance Effect | [3] |

| 4-(tert-Butyl)pyridin-2-amine | 2-Amino, 4-Alkyl | 7.50 ± 0.11 | Synergistic (+M & +I) | [4, Predicted] |

| 4-Aminopyridine | 4-Amino | 9.17 | Direct Resonance to N1 | [3] |

| Dimethylaminopyridine (DMAP) | 4-N(Me)2 | 9.60 | Hyper-Resonance | [1] |

Note: The value 7.50 is a high-confidence prediction based on QSAR models and Hammett summation, consistent with the additive nature of the substituents.

Synthesis & Manufacturing Routes

The synthesis of 4-(tert-Butyl)pyridin-2-amine presents specific regiochemical challenges. Two primary pathways are employed in research and scale-up.

The Chichibabin Reaction (Classical)

Direct amination of 4-tert-butylpyridine using sodium amide (

-

Challenge: Under atmospheric pressure, this reaction favors dimerization.

-

Solution: High pressure (350 psi) and elevated temperature favor the nucleophilic aromatic substitution (

) of the hydride by the amide anion.

Modern Catalytic Amination

Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or NaH-mediated oxidative amination provides milder conditions and higher regioselectivity.

Figure 2: Synthetic pathways contrasting the direct industrial amination with multi-step laboratory precision methods.

Experimental Protocols for pKa Determination

For researchers needing to validate the exact pKa in a specific solvent system (e.g., DMSO/Water mixtures for biological assays), the following protocols are the industry standard.

Potentiometric Titration (Standard)

This method is suitable for compounds with solubility

Materials:

-

Automated Titrator (e.g., Mettler Toledo or Sirius T3).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Inert atmosphere (

or Argon purge).

Protocol:

-

Preparation: Dissolve ~5 mg of 4-(tert-Butyl)pyridin-2-amine in 20 mL of degassed water. If solubility is poor, use a co-solvent (methanol or dioxane) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky procedure.

-

Acidification: Add excess 0.1 M HCl to fully protonate the pyridine nitrogen (starting pH ~2.5).

-

Titration: Titrate with 0.1 M KOH in small increments (0.05 pH units).

-

Data Analysis: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region.

-

Validation: The curve should show a single inflection point corresponding to the pyridinium

pyridine equilibrium.

-

Spectrophotometric Determination (High Sensitivity)

Ideal for low-solubility scenarios or when high precision is required.

Principle: The UV absorption spectrum of the neutral pyridine differs from that of the protonated cation.

Protocol:

-

Stock Solution: Prepare a

solution of the analyte in a universal buffer. -

Aliquot Preparation: Prepare 10 samples with pH values ranging from 4.0 to 10.0 (covering pKa ± 1.5 units).

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH.

-

Analysis: Monitor the

shift (typically bathochromic shift upon protonation). Plot Absorbance vs. pH at the wavelength of maximum difference. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Applications in Drug Discovery

The basicity of 4-(tert-Butyl)pyridin-2-amine dictates its function in two key areas:

-

Kinase Inhibitors: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of kinase ATP-binding pockets. The tert-butyl group fills hydrophobic pockets (Gatekeeper residues), improving potency and selectivity.

-

Ligand Synthesis: It is a precursor for PyOx (Pyridine-Oxazoline) ligands used in asymmetric catalysis. The electron-rich nitrogen enhances the coordination strength to metals like Cu(II) or Pd(II).

References

-

PubChem. Pyridine; 2-Aminopyridine; 4-Dimethylaminopyridine Data. National Library of Medicine. Link

-

Sigma-Aldrich. 4-tert-Butylpyridine Product Specification & Safety Data.[4][5]Link

- Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249.

-

GuideChem/LookChem. Predicted Properties for CAS 33252-26-5.Link

- Chichibabin, A. E. (1914). "New reaction for the synthesis of pyridine derivatives." Journal of the Russian Physical Chemical Society. (Historical reference for synthesis).

-

Fier, P. S., et al. (2020).[6] "Selective C-H Amination of Pyridines." Science. (Modern synthetic context).

Sources

- 1. m.guidechem.com [m.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(Tert-butyl)pyridin-2-amine | 33252-26-5 [sigmaaldrich.com]

- 4. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-ブチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

Technical Guide: Coordination Chemistry & Potential of 4-(tert-Butyl)pyridin-2-amine

[1]

Executive Summary

4-(tert-Butyl)pyridin-2-amine (CAS: 33252-26-5) represents a specialized subclass of aminopyridine ligands where the tert-butyl group at the 4-position imparts critical physicochemical properties distinct from the parent 2-aminopyridine.[1] While the 2-amino group provides a versatile N,N-donor set (pyridine-N and amine-N) capable of hemilabile coordination and hydrogen-bond direction, the bulky tert-butyl group significantly enhances solubility in non-polar organic solvents and prevents π-stacking aggregation in solid-state structures.[1]

This guide explores its utility as a pharmacophore in kinase inhibitors (JAK/Syk pathways) and as a ligand in transition metal catalysis, where its electronic donation (+I effect) and steric profile offer unique tunability.

Ligand Profile: Electronic & Steric Architecture[1]

Structural Analysis

The ligand features a pyridine ring substituted at the 2-position with an amino group (–NH₂) and at the 4-position with a tert-butyl group (–C(CH₃)₃).[1]

-

Electronic Effect: The tert-butyl group exerts a positive inductive effect (+I), increasing the electron density on the pyridine ring. This makes the pyridine nitrogen (

) more basic and a stronger -

Steric Effect: The 4-position is distal to the coordination site (

), meaning the tert-butyl group does not sterically encumber the metal center directly.[1] Instead, it acts as a "solubilizing tail" and a spacer that dictates crystal packing, often preventing the formation of insoluble coordination polymers.

Solubility & Lipophilicity

Unlike 2-aminopyridine, which is water-soluble and polar, the 4-tert-butyl derivative exhibits high lipophilicity (

-

Homogeneous Catalysis: Excellent solubility in toluene, DCM, and THF.

-

Membrane Permeability: Enhanced bioavailability in drug design contexts.

Coordination Modes & Supramolecular Motifs

The 4-(tert-butyl)pyridin-2-amine ligand exhibits three primary interaction modes, governed by the metal ion's hardness and coordination geometry.

Visualization of Coordination Logic

Figure 1: Primary coordination vectors. The pyridine nitrogen is the thermodynamic donor, while the amine nitrogen facilitates bridging or hydrogen bonding.

-

Monodentate (

): The most common mode for late transition metals (Pd, Pt, Zn). The amino group remains uncoordinated but available for intramolecular H-bonding with anionic co-ligands (e.g., Cl⁻), stabilizing the complex. -

Bridging (

): In copper(II) or silver(I) cluster chemistry, the ligand can bridge two metal centers, using both the pyridine nitrogen and the deprotonated amido nitrogen. -

Supramolecular H-Bonding: In medicinal chemistry, the 2-amino-pyridine motif is a classic "donor-acceptor" recognition unit, binding to complementary residues (e.g., Glu, Asp) in protein active sites.[1]

Synthesis & Purification Protocols

The Challenge of the Chichibabin Reaction

The industrial synthesis of 2-aminopyridines typically employs the Chichibabin reaction (pyridine + NaNH₂). However, for 4-tert-butylpyridine, this reaction has a critical caveat: Dimerization .[1][2]

-

Atmospheric Pressure: Reaction of 4-tert-butylpyridine with NaNH₂ in xylene at 1 atm yields primarily 4,4'-di-tert-butyl-2,2'-bipyridine (89%) via radical coupling, with only ~11% of the desired amine.[1]

-

High Pressure Solution: Conducting the reaction under nitrogen pressure suppresses the radical dimerization pathway, favoring the ionic addition-elimination mechanism.

Optimized Synthesis Protocol (High-Pressure Chichibabin)

Objective: Synthesis of 4-(tert-Butyl)pyridin-2-amine from 4-tert-butylpyridine.

Reagents:

-

4-tert-Butylpyridine (1.0 eq)[1]

-

Sodium Amide (NaNH₂) (1.1 eq) - Must be fresh/active.[1]

-

Nitrogen gas (

)[1][3]

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure autoclave (e.g., Parr reactor) with 4-tert-butylpyridine and anhydrous xylene (0.5 M concentration).

-

Activation: Add sodium amide (NaNH₂) rapidly under an inert atmosphere.

-

Pressurization: Seal the reactor and pressurize with

to 350 psi (24 bar) . -

Reaction: Heat the mixture to 140°C with vigorous stirring for 6–8 hours.

-

Mechanism Note: Pressure favors the formation of the Meisenheimer

-adduct necessary for amination over the radical intermediate leading to bipyridine.

-

-

Quench: Cool to room temperature. Carefully vent

. Quench the reaction mixture by slow addition to ice-water (Caution: -

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: The crude usually contains some bipyridine byproduct.

Yield Expectation: ~70–75% (vs. <15% at atmospheric pressure).[1][2]

Applications in Drug Development & Catalysis[1][6]

Medicinal Chemistry (Kinase Inhibitors)

The 4-(tert-butyl)pyridin-2-amine scaffold is a privileged structure in kinase inhibition, particularly for Syk (Spleen Tyrosine Kinase) and JAK (Janus Kinase) pathways.[1]

-

Binding Mode: The pyridine nitrogen accepts a H-bond from the kinase hinge region, while the 2-amino group donates a H-bond.[1]

-

Role of t-Butyl: It occupies the hydrophobic "selectivity pocket" (often the gatekeeper region) of the enzyme, improving potency by displacing water and increasing van der Waals contacts.

Transition Metal Catalysis

In Palladium-catalyzed cross-coupling (Buchwald-Hartwig), this ligand serves two roles:

-

Substrate: As the amine component to create substituted pyridines.

-

Ligand: As a hemilabile ligand for Zn(II) or Cu(I) catalysis, where the bulky tert-butyl group prevents catalyst deactivation via aggregation.

Representative Experimental: Zn(II) Complex Synthesis

This protocol demonstrates the coordination capability of the ligand, forming a discrete, soluble complex suitable for structural characterization.

Target Complex:

-

Dissolution: Dissolve 4-(tert-butyl)pyridin-2-amine (300 mg, 2.0 mmol) in Ethanol (10 mL). The solution should be clear and colorless.

-

Metal Addition: Add a solution of

(136 mg, 1.0 mmol) in Ethanol (5 mL) dropwise. -

Observation: A white precipitate typically forms immediately or upon cooling, indicating complex formation.

-

Digestion: Heat the suspension at 60°C for 30 minutes to ensure thermodynamic product formation.

-

Isolation: Cool to 0°C. Filter the white solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

-

Characterization:

References

-

Chichibabin Reaction Mechanism & Pressure Effects

-

Medicinal Applications (Kinase Inhibitors)

-

Coordination Modes of Aminopyridines

-

General Synthesis of 2-Aminopyridines (Alternative Route)

- Title: "Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite."

- Source:Asian Journal of Organic Chemistry

-

URL:[Link]

Sources

- 1. CA2756178A1 - Compounds as cannabinoid receptor ligands - Google Patents [patents.google.com]

- 2. Sodium Amide (NaNH2) [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-6-methoxy-2-methyl-5-nitropyridine | 186413-76-3 | Benchchem [benchchem.com]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 4-(tert-Butyl)pyridin-2-amine

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently utilize 4-(tert-Butyl)pyridin-2-amine (CAS 33252-26-5) in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The tert-butyl group at the C4 position serves a critical dual purpose: it significantly enhances the lipophilicity of the scaffold while providing a steric shield that dictates binding pocket orientation. However, the synergistic electron-donating effects of both the amino group (+M effect) and the tert-butyl group (+I effect) render the pyridine ring highly electron-rich. This fundamental electronic property dictates its reactivity, its susceptibility to degradation, and its safety profile.

This guide synthesizes the physicochemical data, Safety Data Sheet (SDS) parameters, and field-proven handling protocols required to utilize this building block safely and effectively.

Physicochemical Profiling & Causality

Understanding the physical properties of 4-(tert-Butyl)pyridin-2-amine is the first step in experimental risk mitigation. The compound is an off-white solid at room temperature with a melting point of .

Because it is an electron-rich aromatic amine, it is highly susceptible to photo-oxidation and auto-oxidation. Exposure to ambient light and atmospheric oxygen over time leads to the formation of N-oxides and colored azo/hydrazo degradants. This is the mechanistic causality behind its strict storage requirements: it must be stored at 1 to maintain the ≥98% purity required for sensitive downstream catalytic reactions[1][2].

Table 1: Physicochemical & Identification Data

| Property | Value |

| Chemical Name | 4-(tert-Butyl)pyridin-2-amine |

| CAS Registry Number | 33252-26-5 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Melting Point | 82 – 83 °C |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| LogP (Predicted) | 1.96 |

Safety Data Sheet (SDS) & Risk Mitigation

From a toxicological standpoint, 4-(tert-Butyl)pyridin-2-amine is classified under the Globally Harmonized System (GHS) as possessing 3[3]. The primary hazard statement is H302: Harmful if swallowed [2][3].

The Causality of Toxicity: The biological mimicry of the 2-aminopyridine motif allows it to readily hydrogen-bond with off-target enzymes and nucleic acids if introduced systemically. Ingestion leads to rapid gastrointestinal absorption, necessitating immediate medical intervention.

Table 2: GHS Hazard & Precautionary Statements

| Category | Details |

| Signal Word | Warning |

| Hazard Statements | H302 : Harmful if swallowed. |

| Precautionary Statements | P264 : Wash skin thoroughly after handling.P270 : Do not eat, drink or smoke when using this product.P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330 : Rinse mouth.P501 : Dispose of contents/container to an approved waste disposal plant. |

| Storage Conditions | 4 °C, protect from light. |

Experimental Workflows & Methodologies

To ensure both human safety and experimental integrity, handling protocols must be treated as self-validating systems. Below are the standard operating procedures (SOPs) for utilizing this reagent.

Protocol 1: Preparation of Oxidation-Free Stock Solutions (0.5 M)

A self-validating workflow to prevent the integration of degraded starting materials into high-throughput screening libraries.

-

Visual Inspection: Inspect the solid reagent. It should be a white to off-white powder. Causality: If the solid appears significantly yellow or brown, photo-oxidation has occurred. Recrystallization (e.g., from hexanes/ethyl acetate) is required before use.

-

Weighing (PPE & Fume Hood): Perform all weighing inside a calibrated fume hood to prevent inhalation of fine particulates. Wear nitrile gloves, a lab coat, and safety goggles.

-

Dissolution: Dissolve the solid in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Validation Step: Run a rapid LC-MS or TLC (UV 254 nm) of the stock solution to confirm purity (>98%) and the absence of N-oxide degradants (which would appear at a higher polarity/lower Rf).

-

Storage: Blanket the headspace of the storage vial with Argon gas to displace oxygen. Seal with a PTFE-lined septum cap and store at 4 °C in the dark.

Protocol 2: Representative Synthetic Application (Buchwald-Hartwig Amination)

A standard methodology for coupling 4-(tert-Butyl)pyridin-2-amine with aryl halides.

-

Reaction Setup: Charge an oven-dried reaction vial with the target aryl halide (1.0 eq), 4-(tert-butyl)pyridin-2-amine (1.2 eq), Pd(OAc)₂ (0.05 eq), BINAP ligand (0.10 eq), and Sodium tert-butoxide (1.5 eq).

-

Inert Atmosphere (Critical): Purge the vial with Argon for 5 minutes. Causality: Palladium catalysts and electron-rich aminopyridines are highly sensitive to oxygen at elevated temperatures, which leads to catalyst poisoning and reagent degradation.

-

Solvent Addition & Heating: Add anhydrous Toluene via syringe. Seal the vial and heat at 90 °C for 12 hours.

-

Validation & Quenching: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate. Analyze the organic layer via LC-MS to confirm the disappearance of the starting amine mass peak (m/z 151 [M+H]⁺ ).

Visualization of Handling & Integration Workflow

The following diagram maps the logical flow of handling 4-(tert-Butyl)pyridin-2-amine, from cold storage retrieval through emergency response protocols and final hazardous waste disposal.

Workflow for the safe handling, emergency response, and synthetic integration of CAS 33252-26-5.

References

Sources

The Evolution, Synthesis, and Application of tert-Butyl Substituted Aminopyridines in Modern Drug Discovery

Executive Summary

The 2-aminopyridine and 3-aminopyridine motifs are universally recognized as "privileged scaffolds" in medicinal chemistry. Their distinct electronic distribution allows them to function as highly effective bidentate hydrogen bond donors and acceptors, making them premier candidates for targeting the ATP-binding hinge region of kinases. However, the true pharmacological potential of these scaffolds was unlocked with the strategic incorporation of the tert-butyl group. This in-depth technical guide explores the historical evolution, mechanistic rationale, and synthetic methodologies surrounding tert-butyl substituted aminopyridines, providing researchers with field-proven protocols for their application in modern drug development.

Historical Context and Structural Rationale

Historically, early aminopyridine derivatives suffered from two major pharmacokinetic liabilities: poor lipophilicity and a high susceptibility to cytochrome P450-mediated oxidative metabolism. The introduction of the tert-butyl group marked a pivotal turning point in structure-activity relationship (SAR) optimization[1][2].

The tert-butyl moiety provides extreme steric congestion, serving two primary mechanistic purposes:

-

Metabolic Shielding: The bulky nature of the tert-butyl group physically blocks adjacent vulnerable C-H bonds on the pyridine ring from enzymatic oxidation, drastically increasing the molecule's half-life.

-

Lipophilicity Modulation: The addition of a tert-butyl group reliably increases the partition coefficient (log D) by approximately 0.4–0.5 units, which is critical for enhancing cellular membrane permeability without violating Lipinski's Rule of Five[2].

Historically, the synthesis of these sterically hindered molecules was challenging, often relying on harsh directed ortho-lithiation techniques[3]. The advent of advanced transition-metal catalysis has since revolutionized their accessibility, allowing for the rapid generation of diverse libraries for high-throughput screening.

Fig 1. Structural evolution of tert-butyl aminopyridines in drug discovery.

Mechanistic Role in Medicinal Chemistry

tert-Butyl substituted aminopyridines are foundational to several critical therapeutic areas, acting as both active pharmacophores and vital synthetic intermediates.

-

Kinase Inhibitors (Oncology): The scaffold is a critical building block in the synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib[4]. The aminopyridine core anchors the molecule to the kinase hinge region, while the tert-butyl-protected piperazine moiety extends into the solvent-exposed region. This specific orientation enhances aqueous solubility while maintaining target specificity.

-

Antibacterial Agents: In the early 2000s, researchers discovered that aminopyridine derivatives could effectively inhibit bacterial enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. Iterative medicinal chemistry utilizing tert-butyl ester intermediates led to the discovery of compounds with low micromolar efficacy against Staphylococcus aureus and Haemophilus influenzae[5].

Synthetic Methodologies & Data Presentation

The synthesis of tert-butyl aminopyridines has evolved from classical condensation to highly efficient catalytic systems.

-

Buchwald-Hartwig Amination: The most robust industrial route involves the cross-coupling of halopyridines with tert-butyl protected amines. The use of a palladium catalyst combined with a wide-bite-angle ligand is critical to overcome the steric hindrance of the tert-butyl group[4].

-

Groebke-Blackburn-Bienaymé (GBB) Reaction: For fused aminopyridine systems (e.g., imidazo[1,2-a]pyridines), the GBB three-component reaction utilizing 2-aminopyridine, aldehydes, and tert-butyl isocyanide is highly effective. Recent protocols utilize rare-earth metal triflates under microwave irradiation to achieve rapid cyclization[6].

Table 1: Comparative Synthesis Data for tert-Butyl Aminopyridine Derivatives

| Synthesis Pathway | Key Starting Materials | Catalyst / Reagents | Reaction Conditions | Yield (%) |

| Photocatalytic Amination | 2-Aminopyridine, tert-Butyl piperazine | Acridine salt, TEMPO, O₂ | 1,2-Dichloroethane, 10h | 95% |

| Buchwald-Hartwig Amination | 2-Amino-5-iodopyridine, tert-Butyl piperazine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene/Dioxane, 2-24h | 89% |

| GBB Multicomponent | 2-Aminopyridine, tert-Butyl isocyanide | Rare Earth Triflates | Microwave, 150°C, 0.5h | 70-90% |

Data synthesized from comparative literature on aminopyridine functionalization[4][6].

Experimental Protocol: Buchwald-Hartwig Amination

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the self-validating synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical CDK4/6 inhibitor intermediate[4].

Causality of Experimental Choices:

-

Ligand Selection (Xantphos): The wide bite angle of Xantphos forces the palladium center into a geometry that drastically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered tert-butyl substrates.

-

Base Selection (NaOtBu): Chosen over weaker bases (like K₂CO₃) to effectively deprotonate the piperazine, facilitating rapid coordination to the transition metal.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 2-amino-5-iodopyridine (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.2 equiv).

-

Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

-

Self-Validation Check: Upon dissolution, the solution should exhibit a deep red/purple hue, confirming the formation of the active Pd(0)-Xantphos complex.

-

-

Base Addition: Add sodium tert-butoxide (1.5 equiv) in a single portion.

-

Reaction Execution: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat to 90°C for 12 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS until the complete disappearance of the iodopyridine starting material peak.

-

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel) to afford the target compound as a pale yellow solid (Typical Yield: ~89%).

Fig 2. Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Biological Application: CDK4/6 Pathway Inhibition

The ultimate utility of these synthesized intermediates is their incorporation into active pharmaceutical ingredients (APIs). When the tert-butyl protected aminopyridine is integrated into a larger pharmacophore (e.g., Palbociclib), it acts as a highly selective, competitive ATP inhibitor of the Cyclin-Dependent Kinase 4/6 complex. This effectively halts the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and inducing G1/S phase cell cycle arrest in malignant cells[4].

Fig 3. Mechanism of action for CDK4/6 inhibition by aminopyridine derivatives.

Conclusion

The tert-butyl substituted aminopyridine motif exemplifies the intersection of rational drug design and advanced synthetic methodology. By leveraging the steric and lipophilic properties of the tert-butyl group, medicinal chemists have successfully transformed a simple, metabolically vulnerable hinge-binding scaffold into a versatile engine for discovering highly selective, robust therapeutics. As catalytic methods continue to mature, the derivatization of these sterically congested architectures will undoubtedly yield the next generation of targeted treatments.

References

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications.2

-

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5. Benchchem.4

-

Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry - ACS Publications.5

-

Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate.3

-

A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO.6

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(tert-Butyl)pyridin-2-amine via High-Pressure Chichibabin Amination

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-(tert-Butyl)pyridin-2-amine from 4-tert-butylpyridine . It addresses the specific chemical challenges of this substrate—most notably the competitive dimerization—and provides an optimized protocol suitable for pharmaceutical and industrial research settings.[1]

Executive Summary

The synthesis of 2-amino-4-alkylpyridines is a critical transformation in drug discovery, particularly for kinase inhibitor scaffolds.[1] While the Chichibabin reaction (direct amination using sodium amide) is the standard method, 4-tert-butylpyridine presents a unique challenge: under standard atmospheric reflux conditions, the reaction overwhelmingly favors the formation of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer (approx. 89% yield) rather than the desired amine (11% yield).[1][2]

This guide details an Optimized High-Pressure Protocol that suppresses the single-electron transfer (SET) dimerization pathway, shifting the product distribution to favor the desired 4-(tert-butyl)pyridin-2-amine (>70% yield).[1]

Retrosynthetic Analysis & Reaction Pathway

The transformation relies on Nucleophilic Aromatic Substitution (

Reaction Scheme and Competitive Pathways

Figure 1: Mechanistic divergence in the Chichibabin reaction of 4-tert-butylpyridine. High pressure and ammonia partial pressure are required to favor the upper pathway (amination) over the lower pathway (dimerization).

Critical Safety & Handling (Read Before Proceeding)

Sodium Amide (

-

Water Reactivity: Reacts violently with water to release ammonia and heat.[1]

-

Peroxide Formation: Old bottles of

can form potentially explosive peroxides.[1] Verify the manufacturing date. If the solid is yellow or brown (instead of grey/white), do not use it; extensive oxidation may have occurred. -

Ammonia/Hydrogen Evolution: The reaction generates hydrogen gas (

) and ammonia (

Experimental Protocol: High-Pressure Amination

This protocol utilizes a high-pressure reactor (Parr autoclave) to suppress dimerization.[1] If an autoclave is unavailable, see Section 6 for the alternative multi-step route.

Materials & Reagents

| Reagent | Role | Specifications |

| 4-tert-Butylpyridine | Substrate | Purity >97%, Dry |

| Sodium Amide ( | Aminating Agent | Granular, 95%+, Freshly opened |

| Xylene (mixture) | Solvent | Anhydrous, High boiling point |

| Oleic Acid | Dispersant | Catalytic amount (optional) |

| Toluene | Workup Solvent | ACS Grade |

Step-by-Step Procedure

Phase 1: Reactor Loading (Inert Atmosphere)

-

Preparation: Dry a 300 mL stainless steel Parr reactor (or equivalent pressure vessel) in an oven at 120°C for 2 hours. Cool under a stream of dry Nitrogen (

).[1] -

Charging: In a glovebox or under a strict

cone, charge the reactor with:-

Sodium Amide: 1.2 equivalents (relative to substrate).[1] Note: Grind quickly if pellets are too large, but minimize air exposure.

-

4-tert-Butylpyridine: 1.0 equivalent (e.g., 20.0 g).[1]

-

Xylene: Volume to achieve ~0.5 M concentration (approx. 150 mL for 20g scale).

-

Oleic Acid: 3-5 drops (Helps disperse the

suspension).[1]

-

-

Sealing: Seal the reactor head immediately.

Phase 2: Reaction (The Pressure Step)

-

Pressurization: Purge the reactor 3 times with

to remove residual oxygen. Pressurize the vessel to 350 psi (24 bar) with-

Optimization Note: If available, introducing anhydrous ammonia gas (

) to a partial pressure of 20 psi before adding

-

-

Heating: Heat the reactor to 150–160°C with vigorous stirring (mechanical stirring preferred over magnetic).

-

Duration: Maintain temperature and pressure for 6–8 hours .

-

Monitoring: Pressure will rise initially due to heating, then may stabilize or rise slowly due to

evolution.

-

Phase 3: Quench and Workup (Caution)[1]

-

Cooling: Allow the reactor to cool to room temperature.

-

Venting: Carefully vent the excess pressure into a fume hood exhaust.[1] Caution: The gas stream contains ammonia and hydrogen.[1]

-

Hydrolysis: Open the reactor. The mixture will be a dark suspension.[1]

-

Critical Step: Slowly add crushed ice (approx. 100 g) to the reactor while stirring to quench unreacted

. This is highly exothermic.[1]

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (Xylene) layer.[1] Extract the aqueous layer twice with Toluene.[1]

-

Drying: Combine organic layers, dry over anhydrous

, and filter.

Phase 4: Purification

-

Concentration: Remove the solvent under reduced pressure. The residue will contain the product and potentially some dimer.[1]

-

Recrystallization: The dimer is significantly less soluble in aliphatic hydrocarbons than the amine.[1]

-

Final Polish: Recrystallize the amine from Toluene/Hexane (1:5) or sublime under vacuum if high purity is required.[1]

Analytical Characterization

4-(tert-Butyl)pyridin-2-amine

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 106–108°C.[1]

-

NMR (400 MHz,

- 8.05 (d, J = 5.2 Hz, 1H, H-6)

- 6.68 (d, J = 1.5 Hz, 1H, H-3)

- 6.55 (dd, J = 5.2, 1.5 Hz, 1H, H-5)

-

4.50 (br s, 2H,

- 1.28 (s, 9H, tert-Butyl)[1]

-

MS (ESI): m/z calc. for

Troubleshooting & Alternatives

"I don't have a high-pressure reactor."

If you are limited to atmospheric pressure, do not run the direct Chichibabin reaction; you will waste your starting material on the dimer. Instead, use the N-Oxide Route :

Figure 2: Alternative low-pressure synthetic route.

-

Oxidation: Treat 4-tert-butylpyridine with mCPBA in DCM to get the N-oxide.[1]

-

Chlorination: Reflux the N-oxide in

to yield 2-chloro-4-tert-butylpyridine. -

Amination: React the 2-chloro derivative with aqueous ammonia in a sealed glass tube or standard pressure vessel at 130°C (Buchwald-Hartwig amination can also be used here for milder conditions).

References

- McGill, C. K.; Rappa, A. "Advances in the Chichibabin Reaction." Advances in Heterocyclic Chemistry, 1988, 44, 1–79.

-

Specific Data on 4-tert-Butylpyridine Dimerization

- Adkins, H.; England, D. C. "The Chichibabin Reaction with 4-tert-Butylpyridine." Journal of the American Chemical Society, 1949, 71, 2958.

-

Source: (Confirming 89% dimer yield at atmospheric pressure).[1]

-

Pressure Optimization (Patent Literature)

-

Safety of Sodium Amide

- Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed. Elsevier, 2006.

-

Source:[1]

Sources

Application Note: Protocol for Buchwald-Hartwig Amination using 4-(tert-Butyl)pyridin-2-amine

Abstract & Strategic Overview

The aminopyridine pharmacophore is ubiquitous in kinase inhibitors and GPCR modulators. However, the installation of 4-(tert-Butyl)pyridin-2-amine via Buchwald-Hartwig cross-coupling presents a distinct set of challenges compared to standard aniline couplings.

While the tert-butyl group at the C4 position enhances solubility and electron density, the intrinsic bidentate nature of the 2-aminopyridine motif creates a competitive landscape for the palladium catalyst. The pyridine nitrogen (

This guide details a Third-Generation (G3) Palladacycle Protocol designed to suppress non-productive coordination and facilitate the coupling of 4-(tert-Butyl)pyridin-2-amine with aryl chlorides and bromides.

Mechanistic Insight: The "Pyridyl Trap"

To optimize this reaction, one must understand the failure modes. Unlike simple anilines, 2-aminopyridines can bind to the oxidative addition complex

Critical Pathway Analysis

-

Productive Path: The exocyclic

binds to the Pd center, followed by deprotonation and reductive elimination. -

Non-Productive Path (The Trap): The sterically accessible

coordinates to the Pd(II) center. If the ancillary ligand (

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , tBuXPhos ) that sterically occlude the metal center, preventing